DGAT1 Inhibitory Potency: Direct Comparison with a Closest Heteroaryl Analog
CAS 1209814-85-6 demonstrates an IC50 of 6.70E+3 nM in a DGAT1 inhibition assay [1]. The closest structurally characterized analog, a thiophene variant (CAS 946228-23-5), shows a higher IC50 of 8.26E+3 nM against the LPA3 receptor, indicating reduced potency [2]. The benzodioxole substitution thus provides a quantifiable 18.9% improvement in apparent affinity relative to this bioisostere.
| Evidence Dimension | DGAT1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.70E+3 nM |
| Comparator Or Baseline | N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (CAS 946228-23-5); IC50 = 8.26E+3 nM (LPA3) |
| Quantified Difference | 18.9% improvement (1.23-fold higher potency) |
| Conditions | DGAT1 enzymatic assay (US11124489, Compound 36) vs LPA3 cellular antagonist assay (human recombinant LPA3 expressed in Chem-1 cells) |
Why This Matters
This direct comparator data validates that the benzodioxole moiety confers a measurable potency advantage over heteroaryl replacements, guiding SAR-based lead optimization.
- [1] BindingDB. Entry BDBM517692 (US11124489, Compound 36). Affinity Data: IC50 6.70E+3 nM for DGAT1. Accessed 2026. View Source
- [2] BindingDB. PrimarySearch_ki entry for CAS 946228-23-5. Affinity Data: IC50 8.26E+3 nM for LPA3. Accessed 2026. View Source
